Oxazepam hydrochloride

Description

Properties

CAS No. |

66017-67-2 |

|---|---|

Molecular Formula |

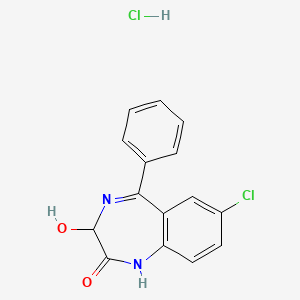

C15H12Cl2N2O2 |

Molecular Weight |

323.2 g/mol |

IUPAC Name |

7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one;hydrochloride |

InChI |

InChI=1S/C15H11ClN2O2.ClH/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12;/h1-8,15,20H,(H,17,19);1H |

InChI Key |

PHDLSRDRRKDLQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.Cl |

Origin of Product |

United States |

Preparation Methods

Three-Step Synthesis via Intermediate Norazepam

The most efficient route involves three stages, as outlined in CN114989102B :

Key Notes :

- Step 1 : Chloroacetyl chloride reacts with a benzodiazepine precursor under controlled cooling to form intermediate compound 3 .

- Step 2 : Cyclization via HMTM (hexamethylenetetramine) and ammonium acetate in ethanol yields norazepam .

- Step 3 : A nucleophilic substitution with N-sulfonyloxaziridine introduces the hydroxyl group at position 3, forming oxazepam.

Acylation-Rearrangement Route for Intermediates

CN113816913B describes an optimized method for synthesizing an oxazepam intermediate using acetic anhydride in aprotic solvents:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Intermediate Synthesis | 7-Chloro-2-oxo-5-phenyl-benzodiazepine + acetic anhydride, DMF/DMAc, NaOAc/KOAc (95–100°C, 1.5–2.5h) | 91–92% | CN113816913B |

Advantages :

- Homogeneous reaction system reduces side reactions.

- Lower acetic anhydride consumption (0.6–1 mL/g) minimizes waste.

Formation of Oxazepam Hydrochloride Salt

The hydrochloride salt is typically formed by reacting oxazepam with hydrochloric acid. A representative method from ACS Omega is outlined below:

Reaction with Hydrochloric Acid

- Dissolve oxazepam in anhydrous dichloromethane (DCM).

- Add 2 M HCl in ether dropwise while maintaining a temperature of 30–35°C.

- Stir for 30 minutes to ensure full conversion.

- Filter the precipitate and wash with DCM.

- Dry under vacuum to yield this compound.

| Parameter | Value |

|---|---|

| Solvent | Anhydrous dichloromethane |

| HCl Concentration | 2 M in ether |

| Temperature | 30–35°C |

| Yield | 83% |

Purification and Crystallization

Post-salt formation, purification involves:

- Crystallization : Recrystallization in ethanol/ethyl acetate mixtures (e.g., 4:1 ethanol:water).

- Refining : Active carbon treatment to achieve >99.8% purity.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Oxazepam hydrochloride undergoes various chemical reactions, including:

Oxidation: Oxazepam can be oxidized to form its corresponding quinazoline derivative.

Reduction: Reduction reactions can convert oxazepam to its dihydro derivative.

Substitution: Halogenation and other substitution reactions can modify the benzodiazepine ring structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines and their derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

Oxazepam is a short-to-intermediate-acting benzodiazepine used to treat anxiety, insomnia, and alcohol withdrawal symptoms . It has moderate amnesic, anxiolytic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties compared to other benzodiazepines .

Medical Uses

Oxazepam is prescribed for the following conditions:

- Anxiety Disorders: Oxazepam is used for the management of anxiety disorders and for the short-term relief of anxiety symptoms . It can be particularly useful for anxiety, tension, agitation, and irritability in older patients .

- Alcohol Withdrawal: Oxazepam helps to alleviate agitation and tremors, and to prevent or provide symptomatic relief from delirium tremens and hallucinations associated with acute alcohol withdrawal .

- Insomnia: Oxazepam may be prescribed to individuals who have trouble staying asleep .

- Off-label Uses: Oxazepam is sometimes prescribed off-label to treat social phobia, post-traumatic stress disorder, premenstrual syndrome, and other conditions .

Forms and Dosage

Oxazepam is available in oral capsule form in the following dosages :

- 10 mg

- 15 mg

- 30 mg

It is typically taken orally, sometimes several times a day, as directed by a doctor . The dosage is based on the patient's medical condition, age, and response to treatment .

Pharmacokinetics

Pharmacokinetic testing showed that a single 30 mg dose of oxazepam capsule, tablet, or suspension will result in an equivalent extent of absorption . Peak plasma levels averaged 450 mg/mL and occurred about 3 hours after dosing . The mean elimination half-life for oxazepam is approximately 8.2 hours (range 5.7 to 10.9 hours) . Age (less than 80 years old) does not appear to have a clinically significant effect on oxazepam kinetics .

Storage

Oxazepam should be stored at room temperature, between 68°F to 77°F (20°C to 25°C), in a cool, dry place . It can be exposed to temperatures between 59°F to 86°F (15°C to 30°C) for shorter periods of time, such as during transport .

Considerations

- Oxazepam is one of the preferred benzodiazepines in geriatric patients and patients with liver disease due to its short elimination half-life and lack of active metabolites .

- Oxazepam has the potential to be habit-forming because of its sedative effects and is classified as a Schedule IV drug in the United States .

- The FDA requires that all benzodiazepine medicines have updated boxed warnings to describe the risks of abuse, misuse, addiction, physical dependence, and withdrawal reactions consistently across all the medicines in the class .

Contraindications

Oxazepam is contraindicated in patients with a history of previous hypersensitivity reaction to oxazepam, and it is not indicated in psychoses .

Risks

The use of oxazepam carries risks, including potential side effects and the development of tolerance, dependence, and withdrawal symptoms .

- Side effects of oxazepam are similar to those of other benzodiazepines and may include dizziness, drowsiness, headache, memory impairment, and anterograde amnesia .

- Tolerance, dependence, and withdrawal: As with other benzodiazepines, oxazepam can cause tolerance, physical dependence, addiction, and benzodiazepine withdrawal syndrome . Withdrawal from oxazepam or other benzodiazepines often leads to withdrawal symptoms similar to those seen during alcohol and barbiturate withdrawal .

Mechanism of Action

Oxazepam hydrochloride exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) on GABA(A) receptors, which are the main inhibitory neurotransmitter receptors in the mammalian brain . Upon activation by GABA, these receptors undergo a conformational change that allows the passage of chloride ions through the channel, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing . This mechanism underlies its anxiolytic, sedative, and muscle relaxant effects.

Comparison with Similar Compounds

Similar Compounds

- Diazepam

- Lorazepam

- Alprazolam

- Clonazepam

These compounds share similar pharmacological properties but differ in their pharmacokinetic profiles and specific clinical applications.

Biological Activity

Oxazepam hydrochloride is a benzodiazepine derivative primarily used for the treatment of anxiety disorders, alcohol withdrawal, and insomnia. As an intermediate-acting benzodiazepine, it exhibits a unique pharmacological profile that influences its biological activity. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, clinical implications, and relevant case studies.

Pharmacokinetics

Oxazepam is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties:

- Absorption : Following oral administration, oxazepam shows almost complete absorption with a bioavailability of approximately 92.8% . Peak plasma concentrations are typically reached within 1.7 to 3 hours post-dose .

- Distribution : The volume of distribution (Vd) is approximately 0.59 L/kg at steady-state . Oxazepam is highly protein-bound (around 89%), primarily to albumin .

- Metabolism : Oxazepam undergoes minimal biotransformation; it is primarily metabolized via glucuronidation to an inactive metabolite. The glucuronidation process involves UGT2B15 and UGT2B7 enzymes for the S- and R-isomers, respectively .

- Excretion : The elimination half-life ranges from 5.7 to 10.9 hours, with renal clearance accounting for the majority of drug elimination as glucuronide conjugates .

Oxazepam functions as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor system. By enhancing GABA's inhibitory effects on GABA(A) receptors, oxazepam increases chloride ion influx, leading to hyperpolarization of neurons and resultant anxiolytic effects . This mechanism underlies its therapeutic efficacy in managing anxiety and related disorders.

Clinical Implications

The clinical use of oxazepam has been associated with several important findings:

- Efficacy in Anxiety Disorders : Studies indicate that oxazepam is effective in reducing anxiety symptoms in patients with generalized anxiety disorder (GAD) and panic disorders. It provides rapid relief from acute anxiety episodes .

- Risk of Dose Escalation : A longitudinal study showed that new users of oxazepam had a higher risk of escalating doses compared to those using diazepam, which may be attributed to differences in patient demographics and previous drug use patterns . The hazard ratio for reaching higher consumption levels was found to be 1.33 for oxazepam users.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of oxazepam:

- Microdialysis Study : A study involving guinea pigs demonstrated that oxazepam did not significantly alter hippocampal serotonin (5-HT) levels when administered alone but attenuated paroxetine-induced increases in 5-HT levels when co-administered . This suggests potential interactions with other serotonergic medications.

- Long-term Use Effects : A five-year follow-up study indicated that patients initiating treatment with oxazepam had distinct sociodemographic profiles and patterns of polypharmacy compared to diazepam users. This highlights the need for careful monitoring in long-term treatment scenarios .

- Toxicological Studies : Animal studies have shown that prolonged exposure to high doses of oxazepam can lead to increased incidences of hepatocellular adenomas in mice, raising concerns about potential carcinogenic effects with chronic use .

Summary Table

| Parameter | Value/Description |

|---|---|

| Bioavailability | 92.8% |

| Peak Plasma Level | ~450 mg/mL after 1.7 - 3 hours |

| Volume of Distribution | 0.59 L/kg |

| Protein Binding | ~89% (mainly albumin) |

| Half-Life | 5.7 - 10.9 hours |

| Main Metabolite | Inactive glucuronide conjugate |

| Common Uses | Anxiety disorders, alcohol withdrawal |

Q & A

Q. What validated analytical methods are recommended for quantifying oxazepam hydrochloride in biological matrices?

Advanced LC-MS/MS protocols are the gold standard for detecting oxazepam in plasma, serum, or urine. Key parameters include:

- Chromatography : Reverse-phase C18 columns with methanol/ammonium formate gradients for separation .

- Ionization : Electrospray ionization (ESI) in positive mode, monitoring transitions like m/z 287 → 269 (oxazepam) and m/z 291 → 273 (deuterated internal standard) .

- Calibration : Use certified reference materials (e.g., Cerilliant® 1 mg/mL in methanol) to prepare serial dilutions, ensuring linearity (R² > 0.995) across 1–500 ng/mL .

- Validation : Include precision (CV < 15%), accuracy (85–115% recovery), and matrix effect assessments per FDA guidelines .

Q. How should researchers design experiments to assess oxazepam’s behavioral effects in preclinical models?

- Animal Models : Use anxiety-inducing paradigms (e.g., elevated plus maze, social interaction tests) in rodents, with doses calibrated to human-equivalent pharmacokinetics (e.g., 5–30 mg/kg in rats) .

- Controls : Compare oxazepam against benzodiazepines like chlordiazepoxide to isolate anxiolytic vs. hostility-modulating effects .

- Outcome Measures : Quantify behavioral endpoints (e.g., time in open arms, aggression scores) and validate with plasma drug levels via LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxazepam’s effects on hostility across behavioral studies?

Discrepancies (e.g., hostility reduction vs. no effect) may arise from:

- Subject Stratification : Baseline hostility/anxiety levels (e.g., Taylor Manifest Anxiety Scale scores) significantly modulate outcomes .

- Dose-Response : Non-linear pharmacokinetics at higher doses (>30 mg/kg) may alter receptor binding kinetics .

- Methodological Adjustments : Replicate studies using double-blind, placebo-controlled designs with crossover arms to minimize bias .

Q. What methodologies are critical for evaluating oxazepam’s environmental persistence in aquatic systems?

- Experimental Setup : Use ¹⁴C-labeled oxazepam in water/sediment microcosms to track degradation and sorption .

- Key Metrics : Calculate DT₅₀ (degradation half-life; e.g., 54 days for oxazepam) and Kₒc (organic carbon partition coefficient; 83–1172 L/kg) via LC-MS/MS .

- Transformation Products : Identify metabolites (e.g., glucuronides) using high-resolution mass spectrometry (HRMS) .

Q. How can computational models predict oxazepam’s solubility in supercritical CO₂ for pharmaceutical processing?

- Data Collection : Measure solubility experimentally at varying pressures (10–30 MPa) and temperatures (313–333 K) .

- Modeling : Apply group-contribution methods or machine learning algorithms trained on experimental data to predict solubility profiles .

- Validation : Compare predicted vs. observed values using statistical metrics (e.g., AARD < 5%) .

Q. What strategies ensure reproducibility in oxazepam pharmacokinetic studies?

- Protocol Standardization : Detail animal strain, fasting status, and sampling intervals (e.g., 0.5, 1, 2, 4, 8 hr post-dose) .

- Data Reporting : Include raw chromatograms, pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC), and statistical analyses in supplementary materials .

- Reference Standards : Use certified materials (e.g., TRC-O845710-5G) for calibration and cross-validate with independent labs .

Q. How do structural modifications of oxazepam influence its pharmacological profile compared to other benzodiazepines?

- SAR Analysis : Compare oxazepam’s 3-hydroxy moiety (reducing hepatic metabolism) to diazepam’s methyl group, using in vitro CYP450 inhibition assays .

- Receptor Binding : Conduct radioligand displacement studies (e.g., [³H]flunitrazepam) to quantify GABA_A receptor affinity .

Q. What quality control measures are essential for oxazepam reference standards in analytical workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.